molecular formula C5H8N4O2 B14382091 4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate CAS No. 88204-94-8

4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate

Cat. No.: B14382091
CAS No.: 88204-94-8
M. Wt: 156.14 g/mol
InChI Key: QIOWTAJSXZSPDL-UHFFFAOYSA-N
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Description

4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate is a unique organic compound that has garnered interest in various scientific fields due to its distinctive chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate typically involves the reaction of carbamoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Carbamoylamino)-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its utility in multiple scientific fields highlight its versatility and importance in research and industry .

Properties

CAS No.

88204-94-8

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

(4-diazo-3-oxobutyl)urea

InChI

InChI=1S/C5H8N4O2/c6-5(11)8-2-1-4(10)3-9-7/h3H,1-2H2,(H3,6,8,11)

InChI Key

QIOWTAJSXZSPDL-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)N)C(=O)C=[N+]=[N-]

Origin of Product

United States

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